![molecular formula C5H10N2OS B576138 1-(Hydroxymethyl)-3-methylimidazolidine-2-thione CAS No. 168915-20-6](/img/structure/B576138.png)
1-(Hydroxymethyl)-3-methylimidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Hydroxymethyl)-3-methylimidazolidine-2-thione” is a complex organic compound. The “hydroxymethyl” group refers to a functional group (CH2OH) derived from methanol. Imidazolidine is a five-membered ring compound, consisting of three carbon atoms and two nitrogen atoms. The “2-thione” indicates a sulfur atom is present at the 2nd position of the imidazolidine ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of an imidazolidine ring with a methyl group at the 3rd position, a hydroxymethyl group at the 1st position, and a thione (sulfur) at the 2nd position .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The hydroxymethyl group could potentially undergo reactions typical of alcohols, while the thione could engage in reactions typical of other sulfur-containing compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the hydroxymethyl group and thione) would influence properties like solubility, melting/boiling points, and reactivity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(hydroxymethyl)-3-methylimidazolidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c1-6-2-3-7(4-8)5(6)9/h8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNPSJPJXXOFBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=S)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.